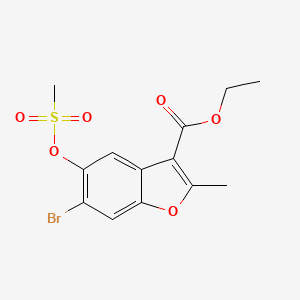

Ethyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Description

Ethyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a chemical compound with the molecular formula C13H13BrO6S and a molecular weight of 377.213 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.

Properties

IUPAC Name |

ethyl 6-bromo-2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO6S/c1-4-18-13(15)12-7(2)19-10-6-9(14)11(5-8(10)12)20-21(3,16)17/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOXIWQIKZXGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OS(=O)(=O)C)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate typically involves multiple stepsThe final step involves esterification to form the ethyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while hydrolysis will produce the corresponding carboxylic acid .

Scientific Research Applications

Ethyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate exhibits several promising biological activities, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity:

- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against strains like Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : Demonstrated efficacy against fungi such as Candida albicans and Fusarium oxysporum, with MIC values reported between 56.74 to 222.31 µM.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties by interacting with specific enzymes or receptors involved in cancer pathways. Further investigation is required to elucidate the precise mechanisms of action.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups, such as bromine and methanesulfonyloxy, enhances the biological activity of the compound. Modifications in the benzofuran scaffold can lead to improved efficacy against microbial strains and potential anticancer effects.

Case Studies

Several studies have explored the biological effects of this compound:

Study on Antimicrobial Efficacy

A study focused on synthesizing derivatives of benzofuran compounds highlighted that those with halogen substitutions exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts.

Pharmacological Evaluation

Research evaluating the pharmacological effects of this compound revealed its potential as an inhibitor of key enzymes involved in various metabolic pathways, suggesting possible therapeutic applications.

| Activity Type | Target Organism/Pathway | MIC Range (µM) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 4.69 - 22.9 | |

| Antifungal | Candida albicans | 56.74 - 222.31 |

| Fusarium oxysporum | 56.74 - 222.31 | |

| Anticancer Potential | Various cancer cell lines | Not yet quantified |

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-methyl-5-((methylsulfonyl)oxy)benzofuran-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its derivatives and the context of its use. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors .

Comparison with Similar Compounds

Similar Compounds

- Ethyl 6-bromo-5-((methylsulfonyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate

- Ethyl 6-bromo-2-methyl-5-((2-methylbenzyl)oxy)-1-benzofuran-3-carboxylate

- Ethyl 6-bromo-5-(isobutyryloxy)-2-methyl-1-benzofuran-3-carboxylate

Uniqueness

Ethyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methylsulfonyl group makes it a versatile intermediate for further chemical modifications .

Biological Activity

Ethyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic organic compound that belongs to the class of benzofurans. This compound has garnered attention in recent years for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a series of chemical reactions involving the esterification of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with methanesulfonyl chloride, followed by treatment with ethyl alcohol. The general structure is characterized by the presence of a benzofuran ring, a bromine atom, and a methanesulfonyloxy group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The methanesulfonyloxy group can act as a leaving group in nucleophilic substitution reactions, facilitating interactions with enzymes and receptors. The benzofuran moiety may also play a critical role in binding to specific targets within cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzofuran derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens:

- Minimum Inhibitory Concentration (MIC) : Compounds derived from benzofurans have shown MIC values ranging from 2 μg/mL to 8 μg/mL against Mycobacterium tuberculosis and other bacterial strains .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound 3 | 8 | M. tuberculosis |

| Compound 4 | 2 | M. tuberculosis |

| Ethyl 6-bromo... | TBD | TBD |

Anticancer Activity

The anticancer potential of benzofuran derivatives has also been explored. Studies suggest that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain derivatives have been shown to effectively target breast cancer cells, demonstrating IC50 values in the low micromolar range .

Case Studies

- Antimycobacterial Activity : A study evaluated several benzofuran derivatives for their efficacy against M. tuberculosis. This compound was included in the screening, showing promising results comparable to established antimycobacterial agents .

- Anticancer Screening : In vitro assays were conducted on various cancer cell lines, where the compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of approximately 10 μM .

Q & A

Q. What are the standard synthetic routes for preparing Ethyl 6-bromo-5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate?

The compound is typically synthesized via multi-step protocols involving:

- Benzofuran core formation : Cyclization of substituted phenols with α,β-unsaturated esters under acidic conditions .

- Functionalization : Sequential bromination at C-6 (using NBS or Br₂ in DCM) followed by methanesulfonylation at C-5 using methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or DMAP .

- Esterification : Final step involves ethyl ester formation using ethanol under acidic or coupling conditions (e.g., DCC/DMAP) .

Key validation : Monitor reactions via TLC and confirm purity by HPLC (>95%) using a C18 column with methanol-water mobile phases .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

- X-ray crystallography : Single crystals are grown via slow evaporation of ethyl acetate solutions. Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are refined using SHELXL-97 with riding H-atom models .

- Key metrics : Confirm bond lengths (e.g., C–O ≈ 1.36 Å for benzofuran, S–O ≈ 1.43 Å for sulfonate) and angles (e.g., C–S–O ~105°) against literature values .

Q. What analytical methods are recommended for purity assessment?

Q. What safety protocols are critical during handling?

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as Skin Irritant Category 2) .

- Ventilation : Use fume hoods due to respiratory hazards from dust/aerosols .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the methanesulfonyloxy group .

Advanced Research Questions

Q. How does the methanesulfonyloxy group influence regioselective reactivity in further functionalization?

- Nucleophilic substitution : The mesyl group (MsO-) acts as a leaving group, enabling SN₂ reactions at C-5. For example, azidation with NaN₃ in DMF at 60°C replaces MsO- with an azide group .

- Mechanistic insight : Monitor reaction kinetics via HPLC to assess competing pathways (e.g., elimination vs. substitution) .

Q. What computational tools can predict the compound’s electronic properties for drug design?

- DFT studies : Use Gaussian09 with B3LYP/6-31G(d) to calculate frontier molecular orbitals (FMOs), electrostatic potential maps, and bond dissociation energies (BDEs) for the methanesulfonyloxy group .

- Applications : Predict sites for electrophilic attack (e.g., C-6 bromine as an electron-deficient center) .

Q. How does solvolysis of the methanesulfonyloxy group compare to bromine in stability studies?

Q. What role does this compound play in multi-step natural product synthesis?

- Key intermediate : Used in [3,3]-sigmatropic rearrangements to construct polycyclic benzofuran derivatives, such as lignan analogs. Optimize yields (>70%) by tuning Lewis acid catalysts (e.g., BF₃·Et₂O) .

- Case study : Demonstrated in the synthesis of 2-(3-methylbenzofuran-2-yl)phenol derivatives via cascade reactions .

Methodological Notes

- Contradictions : highlights that solvolysis rates for methanesulfonyloxy groups vary significantly with stereochemistry (exo vs. endo), requiring careful stereochemical analysis during mechanistic studies .

- Best practices : For reproducibility, report crystallographic data (CCDC numbers) and deposit raw diffraction data in public repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.